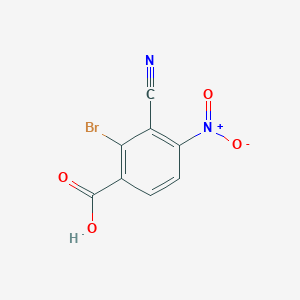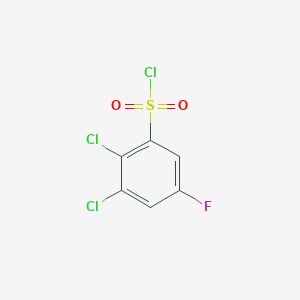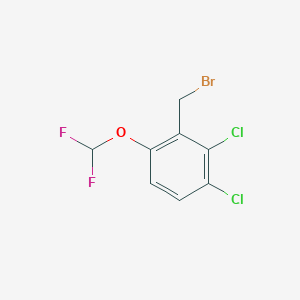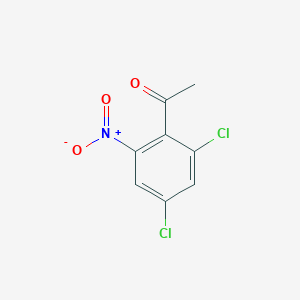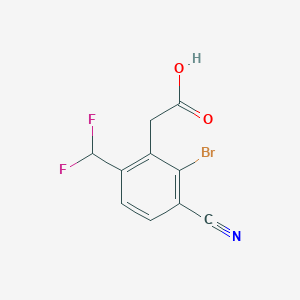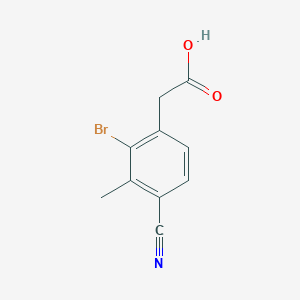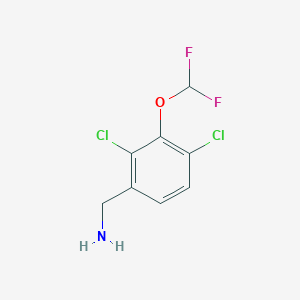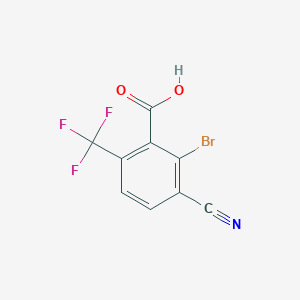
2,3-Dibromo-4,6-difluorothiophenol
Descripción general
Descripción
2,3-Dibromo-4,6-difluorothiophenol is a chemical compound with the molecular formula C6H2Br2F2S. This compound is notable for its unique combination of bromine and fluorine atoms attached to a thiophenol ring, making it a valuable substance in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,6-difluorothiophenol typically involves the bromination and fluorination of thiophenol derivatives. One common method includes the direct bromination of 4,6-difluorothiophenol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-4,6-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted thiophenols with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfonic acids, sulfoxides, and sulfones depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2,3-Dibromo-4,6-difluorothiophenol has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors due to its electronic properties.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-4,6-difluorothiophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to improved therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dibromo-2,3-difluorophenol: Similar in structure but lacks the thiophenol group, which may result in different chemical reactivity and applications.
2,4-Difluorothiophenol: Contains fluorine atoms but lacks bromine, leading to different electronic properties and reactivity.
1,4-Dibromotetrafluorobenzene: A related compound with a benzene ring instead of a thiophenol ring, used in different applications such as organic electronics.
Uniqueness
2,3-Dibromo-4,6-difluorothiophenol is unique due to the combination of bromine and fluorine atoms on a thiophenol ring. This unique structure imparts distinct electronic properties and reactivity, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
2,3-dibromo-4,6-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(10)6(11)5(4)8/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYAYGURXHFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


